Product packaging for Dihydroxyaflavinine(Cat. No.:CAS No. 76410-56-5)

Dihydroxyaflavinine

Cat. No.: B211583
CAS No.: 76410-56-5
M. Wt: 437.6 g/mol
InChI Key: ZMEZVDUXYBOYTB-MPNNTWSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,25-dihydroxyaflavinine is a sesquiterpenoid.
1H-Benzo(D)naphthalene-1,5-diol, 2,3,4,4A,5,6,7,7A,10,11-decahydro-9-(2-hydroxy-1-methylethyl)-8-(1H-indol-3-YL)-4,4A,7-trimethyl-, (1alpha,4alpha,4Aalpha,5beta,7alpha,7Abeta,9(R*),11AR*)- has been reported in Aspergillus flavus with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39NO3 B211583 Dihydroxyaflavinine CAS No. 76410-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76410-56-5

Molecular Formula

C28H39NO3

Molecular Weight

437.6 g/mol

IUPAC Name

(1S,4R,4aS,5R,7R,7aS,11aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol

InChI

InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16-,17-,18-,23+,24-,26+,27-,28+/m1/s1

InChI Key

ZMEZVDUXYBOYTB-MPNNTWSSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)[C@H](C)CO)C4=CNC5=CC=CC=C54)C)O)C)O

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O

Appearance

Powder

Synonyms

dihydroxyaflavinine

Origin of Product

United States

Foundational & Exploratory

Elucidating the Dihydroxyaflavinine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaflavinine is an indole diterpene, a class of fungal secondary metabolites known for their complex chemical structures and diverse biological activities. Produced by the fungus Aspergillus flavus, these compounds are part of a larger family of aflavinine-related molecules. The elucidation of their biosynthetic pathways is crucial for understanding their formation, enabling synthetic biology approaches for novel compound generation, and harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of the related indole diterpene, paxilline. It further details the experimental protocols necessary for the functional characterization of the enzymes involved and presents the information in a structured format for clarity and comparative analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for paspaline-derived indole diterpenes. This pathway can be divided into two main stages: the formation of the core indole diterpene scaffold and the subsequent decorative modifications. While the specific enzymes for the final steps to this compound have not been definitively characterized, a putative pathway can be constructed based on known enzymatic reactions in related pathways.

The core of the pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from the mevalonate pathway. An indole prenyltransferase then catalyzes the attachment of the geranylgeranyl moiety to an indole precursor, typically derived from tryptophan. A series of cyclization reactions, catalyzed by a terpene cyclase, forms the characteristic polycyclic indole diterpene core. Subsequent tailoring reactions, primarily oxidations mediated by cytochrome P450 monooxygenases, are proposed to install the hydroxyl groups that define this compound.

A gene cluster in Aspergillus flavus containing homologs to the paxilline biosynthetic genes (paxG, paxC, and paxM), designated atmG, atmC, and atmM, has been identified and is believed to be responsible for the synthesis of the initial indole diterpene core.[1]

This compound Biosynthesis Pathway cluster_core Core Indole Diterpene Synthesis cluster_decoration Putative Decorating Steps Mevalonate Pathway Mevalonate Pathway Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Mevalonate Pathway->Geranylgeranyl Pyrophosphate (GGPP) atmG (putative) GGPP GGPP 3-Geranylgeranylindole 3-Geranylgeranylindole GGPP->3-Geranylgeranylindole atmC (putative) Paspaline Paspaline 3-Geranylgeranylindole->Paspaline atmM & Terpene Cyclase (putative) Monohydroxyaflavinine Intermediate Monohydroxyaflavinine Intermediate Paspaline->Monohydroxyaflavinine Intermediate P450 Monooxygenase 1 This compound This compound Monohydroxyaflavinine Intermediate->this compound P450 Monooxygenase 2

A proposed biosynthetic pathway for this compound.

Key Enzymes and Intermediates

The elucidation of the this compound pathway relies on the identification and characterization of the key enzymes involved. Based on homologous pathways, the following enzyme classes and intermediates are expected to play a crucial role.

Enzyme Class Putative Gene (in A. flavus) Function Substrate Product
Geranylgeranyl Pyrophosphate SynthaseatmGSynthesis of the diterpene precursorIsopentenyl pyrophosphate, Dimethylallyl pyrophosphateGeranylgeranyl Pyrophosphate (GGPP)
Indole Diterpene PrenyltransferaseatmCAttachment of the diterpene moiety to the indole ringGGPP, Indole-3-glycerol phosphate3-Geranylgeranylindole
FAD-dependent MonooxygenaseatmMEpoxidation of the geranylgeranyl chain to initiate cyclization3-GeranylgeranylindoleEpoxidated intermediate
Terpene CyclaseUnidentifiedCatalyzes the complex cyclization cascadeEpoxidated intermediatePaspaline
Cytochrome P450 MonooxygenaseUnidentifiedHydroxylation of the indole diterpene corePaspaline / Monohydroxylated intermediateThis compound

Experimental Protocols for Pathway Elucidation

The functional characterization of the proposed this compound biosynthetic pathway requires a combination of molecular genetics, biochemistry, and analytical chemistry techniques. The following protocols provide a general framework for these investigations.

Identification and Cloning of the Biosynthetic Gene Cluster

Objective: To identify and isolate the complete gene cluster responsible for this compound biosynthesis in Aspergillus flavus.

Methodology:

  • Genome Mining: Analyze the genome of a this compound-producing strain of A. flavus using bioinformatics tools like antiSMASH to identify putative secondary metabolite gene clusters.[2][3] Look for clusters containing homologs of known indole diterpene biosynthetic genes (e.g., GGPP synthase, prenyltransferase, terpene cyclase, P450s).

  • PCR Amplification and Sequencing: Design primers based on conserved regions of homologous genes to amplify and sequence the entire gene cluster from A. flavus genomic DNA.

  • Gene Expression Analysis: Perform reverse transcription quantitative PCR (RT-qPCR) to correlate the expression of the candidate genes with the production of this compound under different culture conditions.

Gene Disruption and Complementation

Objective: To confirm the involvement of candidate genes in the biosynthetic pathway.

Methodology:

  • Gene Knockout Cassette Construction: Generate a deletion cassette for each target gene using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target gene and fusing them to a selectable marker (e.g., hygromycin resistance).[4]

  • Fungal Transformation: Transform A. flavus protoplasts with the gene knockout cassette.[5]

  • Mutant Verification: Screen transformants by PCR and Southern blotting to confirm the targeted gene deletion.

  • Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the loss of this compound and potentially the accumulation of pathway intermediates.

  • Gene Complementation: Re-introduce the wild-type gene into the knockout mutant to restore this compound production, confirming the gene's function.

Gene Disruption Workflow Identify Target Gene Identify Target Gene Construct Gene Knockout Cassette Construct Gene Knockout Cassette Identify Target Gene->Construct Gene Knockout Cassette Fusion PCR Transform A. flavus Transform A. flavus Construct Gene Knockout Cassette->Transform A. flavus Protoplast Transformation Select and Verify Mutants Select and Verify Mutants Transform A. flavus->Select and Verify Mutants PCR & Southern Blot Metabolite Analysis Metabolite Analysis Select and Verify Mutants->Metabolite Analysis HPLC-MS Confirm Gene Function Confirm Gene Function Metabolite Analysis->Confirm Gene Function Pathway Elucidation Logic Genome Mining & Homology Search Genome Mining & Homology Search Propose Putative Pathway Propose Putative Pathway Genome Mining & Homology Search->Propose Putative Pathway Gene Disruption Studies Gene Disruption Studies Propose Putative Pathway->Gene Disruption Studies Analyze Metabolite Profile Analyze Metabolite Profile Gene Disruption Studies->Analyze Metabolite Profile Refine Pathway Hypothesis Refine Pathway Hypothesis Analyze Metabolite Profile->Refine Pathway Hypothesis Heterologous Expression Heterologous Expression Refine Pathway Hypothesis->Heterologous Expression In vitro Enzyme Assays In vitro Enzyme Assays Heterologous Expression->In vitro Enzyme Assays Confirm Enzyme Function Confirm Enzyme Function In vitro Enzyme Assays->Confirm Enzyme Function Complete Pathway Elucidation Complete Pathway Elucidation Confirm Enzyme Function->Complete Pathway Elucidation

References

Methodological & Application

Dihydroxyaflavinine HPLC-UV method development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Analysis of Dihydroxyaflavinine using a Validated HPLC-UV Method

Introduction

This compound is an indole diterpenoid metabolite produced by various fungi, including Aspergillus flavus.[1] As a secondary metabolite, its presence and concentration can be of significant interest in fungal research, natural product discovery, and as a potential biomarker. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in fungal extracts. The method is designed to be simple, rapid, and suitable for routine analysis in a research or quality control setting.

Chemical Structure:

  • Compound: this compound

  • CAS Number: 76410-56-5

  • Molecular Formula: C28H39NO3[1]

  • Molecular Weight: 437.61 g/mol [1]

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • 0.22 µm Syringe filters (PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Sample Preparation: Fungal Extract

This protocol is adapted from general methods for extracting fungal secondary metabolites.[2]

  • Fungal mycelia are cultured in a suitable liquid or solid medium.

  • For solid cultures, the medium is extracted overnight with a 1:1 mixture of methanol and chloroform at room temperature with shaking.[2]

  • The extract is filtered to remove solid debris.

  • The filtrate is then subjected to liquid-liquid partitioning by adding chloroform and water. The mixture is stirred and transferred to a separatory funnel.

  • The organic (chloroform) layer containing this compound is collected and evaporated to dryness under reduced pressure.

  • The dried extract is reconstituted in a known volume of the mobile phase starting condition (e.g., 85:15 Water:Acetonitrile with 0.05% TFA).

  • The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.[3]

4. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-15 min: 15% to 100% B

    • 15-18 min: 100% B

    • 18.1-20 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm (based on typical absorbance for indole compounds)

5. Method Validation

The developed method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve is constructed by injecting a series of this compound standards at different concentrations.

  • Precision: Assessed by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD).

  • Accuracy: Determined by spike-and-recovery experiments, where a known amount of this compound is added to a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of the detector response.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterResult
Retention Time ~11.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98 - 103%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Culture extraction Solvent Extraction (Methanol/Chloroform) fungal_culture->extraction filtration1 Filtration extraction->filtration1 partitioning Liquid-Liquid Partitioning filtration1->partitioning evaporation Evaporation to Dryness partitioning->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for this compound analysis.

hplc_method_development cluster_optimization Parameter Optimization cluster_validation Method Validation start Method Development Goal: Quantify this compound column_selection Column Selection (e.g., C18) start->column_selection mobile_phase Mobile Phase Optimization (Acetonitrile/Water Gradient, TFA) column_selection->mobile_phase detection_wavelength Wavelength Selection (UV Scan, e.g., 280 nm) mobile_phase->detection_wavelength flow_rate Flow Rate & Temperature detection_wavelength->flow_rate linearity Linearity & Range flow_rate->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy (Recovery) precision->accuracy sensitivity LOD & LOQ accuracy->sensitivity final_method Final Validated Method sensitivity->final_method

Caption: Logical flow of HPLC-UV method development.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Dihydroxyaflavinine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungal metabolites like Dihydroxyaflavinine is paramount. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique significantly impacts the sensitivity, selectivity, and throughput of this compound analysis. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of fungal metabolites.[5][6][7][8][9]

The following table summarizes typical performance characteristics of these methods based on data from validated analyses of analogous fungal alkaloids.

ParameterHPLC-UV/DADLC-MS/MS
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 5%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL range
Selectivity ModerateHigh
Matrix Effect Can be significantCan be significant, but often mitigated by isotopic internal standards

Note: The values presented are typical and may vary depending on the specific compound, matrix, and instrumentation.

Experimental Protocols: A Glimpse into Method Validation

The validation of an analytical method involves a series of experiments to demonstrate its suitability for the intended purpose.[1][2][3] Below are generalized protocols for key validation experiments, adaptable for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

This method is a robust and widely used technique for the quantification of various compounds, including fungal alkaloids.

Instrumentation:

  • HPLC system with a UV/DAD detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Method Parameters (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically scanned from 200-400 nm).

  • Injection Volume: 10 µL

Validation Experiments:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase at a minimum of five concentration levels. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Spike a blank matrix (e.g., fungal culture medium, biological fluid) with known concentrations of this compound at three levels (low, medium, and high). Analyze the spiked samples and calculate the percentage recovery. The recovery should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio of the baseline. LOD is typically defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis of mycotoxins in complex matrices.[6][7][9]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/UHPLC system for faster analysis and better resolution

  • Appropriate analytical column (e.g., C18 or HILIC)

Method Parameters (Example):

  • Mobile Phase: Similar to HPLC, often with ammonium formate or acetate as an additive to improve ionization.

  • Ionization Mode: Positive or negative ESI, depending on the ionization efficiency of this compound.

  • Multiple Reaction Monitoring (MRM): Select precursor and product ion transitions specific to this compound for quantification and confirmation.

Validation Experiments:

  • Linearity, Accuracy, and Precision: Follow similar procedures as for HPLC, but with a wider dynamic range and potentially lower concentration levels. The acceptance criteria for precision in bioanalytical methods are often ≤ 15% RSD.

  • Matrix Effect: Evaluate the suppression or enhancement of the this compound signal caused by co-eluting matrix components. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: Assess the stability of this compound in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate the experimental workflow for analytical method validation and a representative signaling pathway potentially affected by indole-diterpene mycotoxins.

G Experimental Workflow for HPLC Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome Standard Prepare Standard Solutions HPLC HPLC Analysis Standard->HPLC Sample Prepare Spiked Samples Sample->HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Caption: A flowchart illustrating the key steps in validating an HPLC analytical method.

Indole-diterpenes, the class of compounds to which this compound belongs, are known to exert various biological effects, including tremorgenic activity.[10] While the specific signaling pathways for this compound are not fully elucidated, related compounds are known to interact with neurotransmitter receptors. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by such mycotoxins.

G Hypothetical Signaling Pathway for an Indole-Diterpene Mycotoxin Mycotoxin This compound Receptor Neurotransmitter Receptor (e.g., GABAa, Glycine) Mycotoxin->Receptor Binds to IonChannel Ion Channel Modulation Receptor->IonChannel Activates/Inhibits Signal Altered Neuronal Signaling IonChannel->Signal Effect Tremorgenic Effects Signal->Effect

Caption: A simplified diagram showing a potential mechanism of action for a tremorgenic mycotoxin.

By carefully considering the performance characteristics of different analytical methods and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data in their studies of this compound and other fungal metabolites.

References

Safety Operating Guide

Proper Disposal Procedures for Dihydroxyaflavinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling dihydroxyaflavinine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. A comprehensive understanding of its risks is critical for safe handling and disposal. The following table summarizes the key hazard information.

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Oral) Category 4DangerH302: Harmful if swallowed.
Serious Eye Damage Category 1DangerH318: Causes serious eye damage.
Aquatic Hazard (Acute) Category 2DangerH401: Toxic to aquatic life.
Aquatic Hazard (Chronic) Category 2DangerH411: Toxic to aquatic life with long lasting effects.

Toxicological Data:

  • LD50 Oral - Rat: 1,048 mg/kg

Disposal Protocol for this compound

Step-by-Step Waste Management Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions containing this compound).

  • Waste Collection and Containment:

    • Solid Waste:

      • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

      • The container should be made of a material compatible with the chemical.

    • Liquid Waste:

      • Collect all liquid waste containing this compound in a designated, sealable, and shatter-resistant container.

      • Ensure the container is properly vented if there is a risk of gas evolution, although no such reactions are indicated for this compound under standard conditions.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound."

      • The concentration or approximate quantity of the waste.

      • The date of waste accumulation.

      • The appropriate hazard pictograms (e.g., corrosive, harmful, environmentally hazardous).

  • Storage of Hazardous Waste:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the this compound waste.

    • Provide them with all necessary information about the waste stream as per your institution's procedures.

    • The waste must be disposed of at an approved and licensed waste disposal plant.[1][2]

Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After thorough decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Dihydroxyaflavinine_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Solid and Liquid Waste ppe->segregate collect_solid Step 3a: Collect Solid Waste in Designated Labeled Container segregate->collect_solid collect_liquid Step 3b: Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid labeling Step 4: Label Containers with 'Hazardous Waste' & Chemical Info collect_solid->labeling collect_liquid->labeling storage Step 5: Store in Secure Satellite Accumulation Area (SAA) labeling->storage contact_ehs Step 6: Contact EHS for Waste Pickup storage->contact_ehs disposal End: Disposal at an Approved Waste Disposal Facility contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dihydroxyaflavinine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dihydroxyaflavinine is publicly available. This guide is based on safety protocols for structurally related and highly hazardous mycotoxins, such as aflatoxins. It is imperative to treat this compound as a potent toxin and handle it with extreme caution.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Hand Protection Double nitrile glovesInspect gloves for tears or perforations before use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.
Eye and Face Protection Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a splash hazard.
Body Protection Disposable, solid-front, back-tying gownEnsure the gown is fully fastened to provide maximum coverage.
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling the compound in powdered form or when aerosols may be generated. A full-face respirator offers both respiratory and eye protection.
Foot Protection Closed-toe, chemical-resistant shoes and shoe coversLeather or canvas shoes are not recommended as they can absorb chemicals.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to prevent contamination and exposure.

Pre-Handling Preparations
  • Consult Safety Resources: Before any work begins, review all available safety information for this compound and related mycotoxins.

  • Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to control for aerosol generation.

  • Assemble Materials: Gather all necessary equipment and reagents to minimize movement and the potential for spills. This includes all required PPE.

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Handling Procedures
  • Weighing: If working with a powdered form, weigh the compound within the fume hood or BSC on a disposable weigh paper or in a tared container.

  • Solution Preparation: Prepare solutions within the fume hood or BSC. Use a disposable, absorbent, plastic-backed pad to contain any potential spills.

  • Pipetting: Use positive displacement pipettes or pipette tips with aerosol-resistant filters. Never mouth pipette.

  • Mixing: Keep tubes and vials capped during vortexing or mixing to prevent the generation of aerosols.

  • Transport: When moving solutions, use sealed, shatter-proof secondary containers.

Post-Handling Procedures
  • Decontamination: Decontaminate all work surfaces with a freshly prepared 10% bleach solution, allowing for a contact time of at least 15-20 minutes, followed by a rinse with 70% ethanol.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and disposable labware, in designated hazardous waste containers.

  • Hygiene: After removing PPE, thoroughly wash hands and forearms with soap and water before leaving the laboratory.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and weigh papers, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Aqueous solutions containing this compound can be decontaminated by treating with an excess of 10% sodium hypochlorite (bleach) solution for at least 30 minutes before disposal as hazardous chemical waste. Organic solvent waste should be collected in a designated, labeled container for halogenated or non-halogenated waste, as appropriate.

  • Final Disposal: All this compound waste must be disposed of through an approved hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup & Disposal Prep Review Safety Protocols DonPPE Don Personal Protective Equipment Prep->DonPPE Weigh Weigh Compound Prep->Weigh Proceed to handling PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Complete experiment DisposeWaste Dispose of Contaminated Waste Decontaminate->DisposeWaste DoffPPE Doff Personal Protective Equipment DisposeWaste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.